molecular formula C24H22N2O2 B11191575 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]biphenyl-4-carboxamide

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]biphenyl-4-carboxamide

Cat. No.: B11191575
M. Wt: 370.4 g/mol
InChI Key: CLCODYSVQQMRMM-UHFFFAOYSA-N
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Description

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]biphenyl-4-carboxamide is a synthetic small molecule of high interest in biomedical research, particularly in the fields of neuroscience and immunology. Its structure, featuring a biphenyl carboxamide linked to a methoxy-substituted indole ethylamine, is related to compounds investigated as inhibitors of Tau-protein aggregation . The abnormal aggregation of Tau is a hallmark of several neurodegenerative disorders, collectively known as tauopathies, which include Alzheimer's disease and Parkinson's disease . Consequently, this compound serves as a valuable chemical tool for studying the mechanisms of neurodegeneration and for screening potential therapeutic agents. Furthermore, related indole-based scaffolds have demonstrated significant research value in immunology. Recent studies have shown that certain indole-derived compounds can act as potent and selective inhibitors of Insulin-Regulated Aminopeptidase (IRAP) . IRAP is an emerging drug target implicated in the trimming of antigenic peptides and the process of cross-presentation, a crucial step in the adaptive immune response . Inhibitors of IRAP have been shown to display a dose-dependent reduction of antigen cross-presentation, paving the way for novel immunotherapeutic approaches . This product is intended for research and further characterization in a laboratory setting only. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-phenylbenzamide

InChI

InChI=1S/C24H22N2O2/c1-28-21-11-12-22-20(16-26-23(22)15-21)13-14-25-24(27)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-12,15-16,26H,13-14H2,1H3,(H,25,27)

InChI Key

CLCODYSVQQMRMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of Biphenyl-4-Carboxylic Acid Derivatives

Biphenyl-4-carboxylic acid serves as the acyl component in the final amide coupling. The most efficient route involves Suzuki-Miyaura cross-coupling between 4-bromobenzoic acid and phenylboronic acid. For example, a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80°C achieves >85% yield. Alternative methods include Ullmann coupling or direct oxidation of 4-phenylbenzaldehyde, though these are less efficient (60–70% yield).

Key reaction parameters :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: Na₂CO₃ (2 equiv)

  • Temperature: 80°C, 12 h

  • Workup: Acidification to pH 2–3 followed by recrystallization (ethanol/water).

Functionalization of 6-Methoxyindole at the 3-Position

The 3-(2-aminoethyl)-6-methoxyindole fragment is synthesized via Fischer indole synthesis or alkylation .

Fischer Indole Synthesis

Condensation of 4-methoxyphenylhydrazine with 3-aminopentane-2,4-dione under acidic conditions (HCl/HOAc) yields 6-methoxyindole. Subsequent Mannich reaction with formaldehyde and ethylamine introduces the ethylamine side chain at C3.

Typical conditions :

  • Hydrazine: 4-methoxyphenylhydrazine (1.2 equiv)

  • Ketone: 3-aminopentane-2,4-dione (1.0 equiv)

  • Acid: HCl (2 N), reflux, 6 h

  • Mannich reagents: formaldehyde (1.5 equiv), ethylamine hydrochloride (1.2 equiv), 50°C, 4 h.

Direct Alkylation of Indole

6-Methoxyindole reacts with 2-bromoethylamine hydrobromide in DMF using K₂CO₃ as a base. This method achieves moderate yields (55–60%) due to competing N1-alkylation.

Optimization insight :

  • Solvent: DMF > DMSO (reduces byproducts)

  • Temperature: 60°C, 8 h

  • Protecting groups: Boc protection of the amine improves regioselectivity (C3:N1 = 4:1).

Amide Bond Formation Strategies

Carboxylic Acid Activation

Biphenyl-4-carboxylic acid is activated as an acid chloride (SOCl₂, 70°C, 3 h) or via coupling reagents (HATU, EDCl/HOBt). Acid chloride formation is preferred for scalability, while HATU offers higher purity for small-scale syntheses.

Comparative data :

Activation MethodReagentSolventYield (%)Purity (%)
Acid chlorideSOCl₂THF8895
HATUDIPEA, DMFDMF9298
EDCl/HOBtDIPEA, CH₂Cl₂CH₂Cl₂8593

Coupling with 3-(2-Aminoethyl)-6-Methoxyindole

The activated acid reacts with the amine in anhydrous DMF or THF. Schotten-Baumann conditions (aqueous NaOH, 0°C) are effective for acid chlorides, while HATU-mediated couplings require inert atmospheres.

Representative procedure :

  • Dissolve biphenyl-4-carbonyl chloride (1.0 equiv) in THF.

  • Add dropwise to a solution of 3-(2-aminoethyl)-6-methoxyindole (1.1 equiv) and DIPEA (3.0 equiv) in THF at 0°C.

  • Stir at room temperature for 12 h.

  • Quench with H₂O, extract with EtOAc, and purify via silica gel chromatography (hexane/EtOAc 3:1).

Yield : 78–85% (acid chloride method), 82–90% (HATU).

Optimization Challenges and Solutions

Regioselectivity in Indole Alkylation

Competing N1-alkylation reduces yields in direct alkylation. Strategies to improve C3 selectivity:

  • Boc protection : Temporary protection of the ethylamine nitrogen increases C3:N1 ratio to 8:1.

  • Directed ortho-metalation : Use of LDA to deprotonate C3 before alkylation (requires −78°C conditions).

Purification of Hydrophobic Intermediates

The final compound’s hydrophobicity complicates purification. Countercurrent chromatography (hexane/EtOAc/MeOH/H₂O) or recrystallization (MeOH/H₂O) achieves >98% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.85 (s, 1H, NH), 8.05–7.40 (m, 9H, biphenyl), 7.15 (d, J = 8.5 Hz, 1H, indole H7), 6.85 (s, 1H, indole H2), 4.15 (t, J = 6.8 Hz, 2H, CH₂NH), 3.80 (s, 3H, OCH₃), 3.10 (t, J = 6.8 Hz, 2H, CH₂N).

  • HRMS : m/z [M + H]⁺ calcd for C₂₄H₂₃N₂O₂: 383.1756; found: 383.1759.

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30, 1 mL/min): Retention time = 12.3 min, purity = 98.5%.

Scalability and Industrial Considerations

  • Cost-effective catalysts : Pd/C instead of Pd(PPh₃)₄ reduces Suzuki-Miyaura coupling costs by 40%.

  • Continuous flow synthesis : Microreactor systems improve biphenyl-4-carboxylic acid synthesis (yield: 89%, 8 h) .

Scientific Research Applications

Anticancer Activity

Mechanisms of Action

Research indicates that N-[2-(6-methoxy-1H-indol-3-yl)ethyl]biphenyl-4-carboxamide exhibits potent anticancer properties through various mechanisms:

  • Inhibition of Tumor Growth : The compound has shown effectiveness against multiple cancer cell lines, demonstrating significant cytotoxicity. For example, studies have reported IC50 values indicating strong growth inhibition in human cancer cells, including breast and colon cancer lines .
  • Induction of Apoptosis : The compound's ability to induce programmed cell death in cancer cells has been highlighted in several studies. This apoptotic effect is crucial for its anticancer efficacy .

Case Studies

  • Breast Cancer : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of MCF-7 breast cancer cells, with IC50 values around 12 μM .
  • Colon Cancer : The compound has also been evaluated against HCT116 colon cancer cells, showing comparable potency to standard chemotherapeutic agents .

Neuroprotective Effects

Mechanisms of Neuroprotection

The neuroprotective potential of this compound is attributed to its ability to inhibit tau aggregation, which is implicated in neurodegenerative diseases such as Alzheimer's. By preventing tau protein misfolding and aggregation, the compound may help mitigate neurodegeneration .

Research Findings

Studies focusing on tau aggregation have shown that this compound can significantly reduce tau-induced toxicity in neuronal cells, suggesting its potential as a therapeutic agent for Alzheimer's disease and other tauopathies .

Other Pharmacological Activities

In addition to its anticancer and neuroprotective properties, this compound has been investigated for various other pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, although further research is needed to fully characterize these effects .
  • Anti-inflammatory Effects : Some research indicates potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

ApplicationEffectReference
Anticancer ActivityInduces apoptosis; inhibits growth
NeuroprotectionInhibits tau aggregation
Antimicrobial ActivityExhibits antimicrobial properties
Anti-inflammatory EffectsPotential anti-inflammatory activity

Mechanism of Action

The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity and leading to biological effects . The biphenyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[2-(6-methoxy-1H-indol-3-yl)ethyl]biphenyl-4-carboxamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Biological Activity Source/Evidence
This compound (Target Compound) C₂₄H₂₂N₂O₂ ~386.45 6-Methoxyindole, biphenyl carboxamide Inferred antifungal/antiparasitic potential Structural analogy
N-[2-(1H-Indol-3-yl)ethyl]-N-methylbiphenyl-4-carboxamide C₂₄H₂₂N₂O 354.45 N-methyl carboxamide, unsubstituted indole No direct activity reported
N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide C₁₈H₁₈N₂O₂ 310.35 4-Methoxybenzamide No activity data available
VNF ((R)-4-chloro-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)biphenyl-4-carboxamide) C₂₂H₁₇Cl₃N₂O 452.74 Chloro, imidazole substituents Potent trypanosomal inhibitor, low cytotoxicity
N-(4-Sulfamoylbenzyl)biphenyl-4-carboxamide (Compound 3) C₂₀H₁₈N₂O₃S 366.44 Sulfamoyl benzyl group Fungistatic against Candida spp.
N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide C₁₇H₁₉NO₃ 285.34 Hydroxyethoxyethyl chain No biological data reported

Structural and Functional Analysis:

Substituent Effects on Activity: The 6-methoxyindole group in the target compound differentiates it from analogs like (unsubstituted indole) and (methoxybenzamide). Methoxy groups often improve metabolic stability and binding affinity in aromatic systems . Biphenyl vs. Benzamide: The biphenyl-4-carboxamide core (target compound, ) is associated with enzyme inhibition (e.g., trypanosomal 14DM in VNF ), whereas benzamide derivatives () may lack analogous target engagement.

Biological Activity: Antifungal Potential: Sulfonamide-containing biphenyl carboxamides (e.g., Compound 3 ) exhibit fungistatic effects against Candida spp. The absence of a sulfonamide group in the target compound suggests divergent mechanisms, though the methoxyindole moiety may compensate via hydrophobic interactions. Antiparasitic Activity: VNF demonstrates high potency against trypanosomes, attributed to its chloro and imidazole substituents. The target compound’s methoxyindole group may offer selectivity for other parasitic enzymes.

The N-methyl carboxamide in reduces hydrogen-bonding capacity, possibly diminishing target affinity relative to the unmethylated target compound.

Research Findings and Implications

  • Antifungal SAR : Sulfonamide-linked biphenyl carboxamides () highlight the importance of polar groups (e.g., sulfamoyl) for antifungal activity. The target compound’s methoxy group may enhance membrane penetration but could reduce solubility, necessitating formulation optimization.
  • Cytotoxicity: VNF’s low cytotoxicity suggests that biphenyl carboxamides are promising scaffolds for long-term therapies. The target compound’s indole moiety, common in endogenous molecules, may further improve safety profiles.
  • Synthetic Accessibility : The ethyl linkage in the target compound is synthetically straightforward compared to the hydroxyethoxy chain in , enabling scalable production.

Biological Activity

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]biphenyl-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound has the following molecular formula:

C26H28N2O2\text{C}_{26}\text{H}_{28}\text{N}_{2}\text{O}_{2}

with a molecular weight of approximately 412.61 g/mol. Its structure features an indole moiety, which is known for various biological activities, including anticancer properties.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:

  • Inhibition of Tau Aggregation : This compound has been identified as a potential inhibitor of Tau aggregation, which is crucial in the treatment of neurodegenerative disorders like Alzheimer's disease. The inhibition of Tau aggregation can mitigate neurotoxicity associated with these diseases .
  • Anticancer Activity : Similar compounds have shown promising anticancer effects by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity IC50 Value Cell Line/Model Reference
Tau aggregation inhibitionNot specifiedNeurodegenerative models
Anticancer20 nMMCF-7 (breast cancer)
AntioxidantNot specifiedVarious cell lines

Case Studies and Research Findings

  • Neuroprotective Effects : In studies focusing on neurodegenerative diseases, compounds similar to this compound have demonstrated significant neuroprotective effects by reducing Tau-induced toxicity in neuronal cells. This suggests potential applications in treating Alzheimer's disease .
  • Anticancer Studies : A study evaluating the anticancer properties reported that related compounds induced apoptosis in various cancer cell lines, including MCF-7 and A549. The observed IC50 values ranged from 0.69 to 22 µM, indicating strong cytotoxic effects against these cancer types .
  • Mechanistic Insights : Further investigations revealed that the compound may interfere with tubulin polymerization, a critical process for cell division and survival in cancer cells. This interference can lead to cell cycle arrest and subsequent apoptosis .

Q & A

Q. What synthetic routes are recommended for preparing N-[2-(6-methoxy-1H-indol-3-yl)ethyl]biphenyl-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the indole and biphenyl moieties. Key steps include:

  • Indole Substitution: Introduce the methoxy group at the 6-position of 1H-indole via Friedel-Crafts alkylation or nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) .
  • Biphenyl Carboxamide Formation: Couple the biphenyl-4-carboxylic acid with ethylenediamine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Final Assembly: Link the indole and biphenyl units via a nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to ensure regioselectivity .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Indole MethoxylationNaH, CH₃I, DMF, 0°C → RT, 12h65
Biphenyl ActivationEDC, HOBt, DCM, RT, 24h78
Cross-CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 8h55

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

  • ¹H/¹³C-NMR: Confirm regiochemistry of the indole (e.g., C3 substitution) and biphenyl coupling. Key signals include:
    • Indole NH proton: δ 10.2–11.5 ppm (broad singlet) .
    • Methoxy group: δ 3.7–3.9 ppm (singlet) .
  • HRMS: Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₃N₂O₂: 383.1756; observed: 383.1758) .
  • FTIR: Detect amide C=O stretch (~1650–1680 cm⁻¹) and indole N-H bend (~3400 cm⁻¹) .

Q. What initial biological screening assays are appropriate for this compound?

Methodological Answer:

  • Anticancer Activity: Screen against human cancer cell lines (e.g., MCF-7, A549) using MTT assays with IC₅₀ determination .
  • Antimicrobial Testing: Assess bacterial/fungal inhibition via agar diffusion (e.g., E. coli, C. albicans) at concentrations 1–100 µM .
  • Cytotoxicity Controls: Include normal cell lines (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified methoxy (e.g., ethoxy, halogen) or biphenyl groups (e.g., nitro, methyl).
  • Biological Assays: Compare IC₅₀ values across analogs to identify critical functional groups.
  • Computational Docking: Map interactions with target proteins (e.g., Bcl-2 for anticancer activity) using AutoDock Vina .

Q. Table 2: Example SAR Data

Analog ModificationIC₅₀ (µM, MCF-7)Target Binding Affinity (kcal/mol)
6-Methoxy (Parent)12.5-8.2
6-Ethoxy18.7-7.6
Biphenyl-4-NO₂5.3-9.1

Q. How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
  • Solubility Adjustments: Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers to mitigate aggregation .
  • Orthogonal Validation: Confirm activity via alternate assays (e.g., apoptosis flow cytometry vs. MTT) .

Q. What computational approaches elucidate the mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., Bcl-2) over 100 ns to identify stable binding conformations .
  • QSAR Modeling: Corrogate electronic (HOMO/LUMO) and steric (LogP) parameters with bioactivity data .
  • Free Energy Perturbation (FEP): Quantify binding energy changes for analogs .

Q. How to optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems: Use PEG-400/water mixtures for parenteral administration .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the carboxamide .
  • Nanoparticle Encapsulation: Employ PLGA nanoparticles to enhance plasma half-life .

Q. What analytical methods quantify this compound in biological matrices?

Methodological Answer:

  • HPLC-UV/HRMS: Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (MeCN/H₂O + 0.1% formic acid). Retention time: ~8.2 min .
  • Sample Preparation: Extract plasma samples via protein precipitation (acetonitrile, 1:3 v/v) .
  • Validation: Ensure linearity (R² >0.99), LOD ≤10 ng/mL, and recovery ≥85% .

Notes

  • Theoretical Frameworks: Link SAR and computational studies to apoptosis pathways (e.g., mitochondrial permeabilization) .
  • Data Contradictions: Address variability in cytotoxicity assays by standardizing protocols across labs .

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